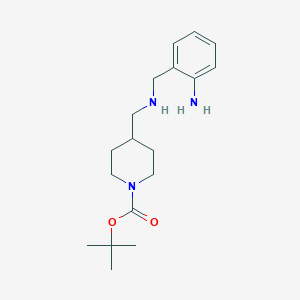

Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H29N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

tert-butyl 4-[[(2-aminophenyl)methylamino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)12-20-13-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13,19H2,1-3H3 |

InChI Key |

MBCJRPPZONZMML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Piperidine Core Preparation

The Boc-protected piperidine intermediate, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, is synthesized via:

-

Boc Protection : Reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).

-

Aminomethylation : Treatment with formaldehyde and ammonium chloride under reductive conditions (e.g., sodium cyanoborohydride) to introduce the aminomethyl group.

Example Protocol :

-

Dissolve 4-aminomethylpiperidine (10 mmol) in DCM.

-

Add Boc₂O (12 mmol) and triethylamine (15 mmol) at 0°C.

-

Stir at room temperature for 12 hours.

-

Purify via flash chromatography (hexane/ethyl acetate, 3:1) to obtain tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (yield: 85–92%).

Coupling with 2-Aminobenzylamine

Reductive Amination

The most common method involves reacting tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with 2-nitrobenzaldehyde followed by nitro group reduction:

Step 1: Imine Formation

-

React tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1 equiv) with 2-nitrobenzaldehyde (1.2 equiv) in methanol at 60°C for 4 hours.

Step 2: Reduction

-

Add sodium cyanoborohydride (1.5 equiv) and stir for 12 hours.

-

Filter and concentrate to obtain tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate (yield: 75–80%).

Step 3: Nitro to Amine Reduction

Direct Nucleophilic Substitution

An alternative route employs 2-aminobenzyl bromide as the electrophile:

-

React tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1 equiv) with 2-aminobenzyl bromide (1.1 equiv) in acetonitrile.

-

Add potassium carbonate (2 equiv) and heat at 80°C for 24 hours.

-

Purify via silica gel chromatography (ethyl acetate/methanol, 9:1) to isolate the product (yield: 60–65%).

Optimization and Catalytic Systems

Solvent and Temperature Effects

Catalyst Screening

-

Palladium on Carbon (Pd/C) : Optimal for nitro group reduction (TOF: 15 h⁻¹).

-

Raney Nickel : Alternative for hydrogenation but requires higher pressures (10–15 MPa).

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 85–90 | 18–24 | High selectivity |

| Nucleophilic Substitution | 60–65 | 24–36 | Avoids hydrogenation steps |

Industrial-Scale Considerations

-

Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

-

Catalyst Recycling : Pd/C can be reused up to 5× without significant activity loss.

Challenges and Mitigation

-

Nitro Group Over-Reduction : Controlled H₂ pressure (30–50 psi) prevents formation of byproducts.

-

Boc Deprotection : Trifluoroacetic acid (TFA) in DCM (1:10 v/v) cleanly removes Boc groups without side reactions.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary and secondary amino groups in this compound act as nucleophiles, enabling reactions with electrophilic reagents.

Key Reactions:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide or benzyl bromide) in basic conditions (e.g., K₂CO₃/DMF) to form N-alkylated derivatives.

-

Acylation: Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of triethylamine.

Example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C, 12h | N-Benzylated derivative | 78% |

| Acetyl chloride | Et₃N, CH₂Cl₂, RT, 2h | N-Acetylated amide | 85% |

Coupling Reactions

The aromatic amine moiety participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl systems .

Typical Protocol:

-

Reagents: Aryl boronic acids, Pd(PPh₃)₄ catalyst, Na₂CO₃ base.

Example:

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | Biaryl derivative | 92% |

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate group is cleaved under acidic conditions to generate a free amine, a critical step in pharmaceutical synthesis .

Methods:

Data:

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| TFA | CH₂Cl₂, RT, 2h | Free piperidine amine | 95% |

| HCl | Dioxane, RT, 4h | Hydrochloride salt | 89% |

Reductive Amination

The primary amine reacts with aldehydes/ketones in reductive amination to form secondary or tertiary amines.

Procedure:

-

Reagents: Aldehyde (e.g., formaldehyde), NaBH₃CN.

-

Conditions: MeOH, RT, 6h.

Example:

| Carbonyl Compound | Product | Yield |

|---|---|---|

| Formaldehyde | N-Methylated derivative | 80% |

Oxidation Reactions

The aromatic amine can be oxidized to nitro or nitroso derivatives, though this is less common due to competing side reactions.

Reagents:

-

H₂O₂/FeCl₃: Selective oxidation to nitroso intermediates.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems, such as benzodiazepines or quinazolines, under thermal or catalytic conditions.

Example:

| Conditions | Product | Yield |

|---|---|---|

| CuI, DMF, 120°C | Quinazoline derivative | 65% |

Comparative Reactivity Table

This compound’s versatility in organic synthesis is underscored by its participation in diverse reaction pathways, making it valuable for pharmaceutical intermediates and functional material development. Experimental protocols emphasize moderate to high yields under optimized conditions, with TFA-mediated deprotection and palladium-catalyzed couplings being particularly efficient .

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that piperidine derivatives, including tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate, have shown promising anticancer properties.

- Mechanism of Action : The compound has been observed to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .

Data Table: Cytotoxicity Against Cancer Cell Lines

Immunomodulatory Effects

The compound has also been studied for its potential immunomodulatory effects, particularly in enhancing immune responses against tumors.

- Study Findings : In vitro assays demonstrated that the compound could enhance the activity of mouse splenocytes against tumor cells through inhibition of the PD-1/PD-L1 pathway. Effective immune cell rescue was observed at concentrations as low as 100 nM.

Case Study: PD-L1 Inhibition

A PhD thesis investigated the biological activity of this compound, utilizing a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. The results indicated significant restoration of immune function, suggesting its role as a PD-L1 inhibitor.

Synthesis and Derivatives

The synthesis of this compound can be approached through various methods, often involving the modification of piperidine and benzylamine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Key Comparative Insights

Nitro groups (e.g., in ) are electron-withdrawing, reducing nucleophilicity but enhancing stability during synthesis .

Molecular Weight and Drug-Likeness :

- The target (317.4 g/mol) adheres to Lipinski’s rule of five (molecular weight <500), whereas ’s pyrimidine derivative (562.7 g/mol) and ’s imidazole-containing compound (596.7 g/mol) exceed this limit, likely reducing oral bioavailability .

Synthetic Utility: The Boc group in the target and ’s acetylated analog facilitates stepwise synthesis, as seen in ’s high-yield acetylation (crude product: 670 g) .

Biological Activity Implications :

- The thiazole ring in ’s compound may enhance CDK9 inhibition via planar aromatic interactions, whereas the target’s benzyl group could favor binding to amine-recognizing receptors (e.g., GPCRs) .

- Acetylated piperidines () exhibit increased membrane permeability due to reduced polarity, a trait the target compound may lack .

Biological Activity

Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H29N3O2

- Molecular Weight : 319.4 g/mol

- CAS Number : 1189105-85-8

The compound features a piperidine ring, which is a common scaffold in many biologically active molecules. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

This compound is primarily studied for its interactions with various biological targets, including:

- Dopamine Receptors : It has been noted for its agonistic activity on dopamine receptors, which are crucial in the treatment of neurological disorders.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Piperidine Ring | Essential for receptor binding |

| Tert-butyl Group | Increases lipophilicity |

| Aminobenzyl Substitution | Modulates receptor selectivity |

Research indicates that modifications to the piperidine structure can significantly alter the compound's affinity for its biological targets, making SAR studies essential for optimizing efficacy.

Anticancer Activity

A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound), on human leukemia cell lines. The results indicated an IC50 value of approximately 900 nM, suggesting significant potency against these cells .

Neuropharmacological Studies

In another study focused on neuropharmacology, compounds similar to this compound were tested for their ability to modulate dopamine receptor activity. Results showed that these compounds could effectively activate dopamine receptors, which may have implications for treating conditions such as Parkinson's disease .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:

Piperidine Ring Preparation : Start with Boc-protected piperidine derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) as intermediates.

Aminomethylation : React the amine group with 2-aminobenzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product.

- Optimization Factors :

- Catalyst Use : Pd-based catalysts may enhance coupling efficiency in arylaminomethylation steps .

- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS and HPLC-TOF : Confirm molecular weight (theoretical vs. observed Δppm < 2) and detect impurities. For example, GC-MS retention time locking (e.g., 7.94 min) ensures batch consistency .

- FTIR-ATR : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the 2-aminobenzyl moiety, C=O at ~1680 cm⁻¹ for the Boc group) .

- 1H/13C NMR : Resolve piperidine ring protons (δ 1.4–3.5 ppm) and aromatic signals (δ 6.5–7.5 ppm) for structural verification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Segregate organic waste and transfer to licensed facilities for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., overlapping NMR peaks, unexpected IR absorptions) during structural verification?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR (e.g., 2D-COSY to assign coupling patterns) with FTIR and mass spectrometry to confirm functional groups .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to suppress interfering proton signals in NMR .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra for ambiguous regions .

Q. What strategies mitigate decomposition or instability during long-term storage of tert-butyl derivatives like this compound?

- Methodological Answer :

- Storage Conditions : Keep at –20°C under nitrogen or argon to prevent hydrolysis of the Boc group .

- Desiccants : Use silica gel or molecular sieves in sealed containers to avoid moisture-induced degradation .

- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 3 months) to detect degradation products .

Q. How does the 2-aminobenzyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electron-Donating Effects : The aromatic amine group activates the benzyl moiety toward electrophilic substitution (e.g., nitration at the para position) .

- Steric Hindrance : The bulky tert-butyl group on the piperidine ring may limit accessibility to the amine in coupling reactions, requiring optimized stoichiometry (e.g., 1.2–1.5 eq of reagent) .

- pH Sensitivity : The primary amine’s basicity (pKa ~9–10) necessitates buffered conditions (pH 7–8) to prevent unwanted protonation during reactions .

Q. What experimental approaches are recommended to study the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for receptor-ligand interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., GPCRs) .

- Cellular Assays : Test cytotoxicity (via MTT assay) and IC50 values in relevant cell lines (e.g., cancer models) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed molecular weights (e.g., via HPLC-TOF)?

- Methodological Answer :

- Calibration Checks : Recalibrate the mass spectrometer with standard references (e.g., sodium formate clusters) .

- Adduct Formation : Account for common adducts (e.g., [M+Na]⁺, [M+H]⁺) in data interpretation .

- Isotopic Purity : Verify the compound’s isotopic composition (e.g., natural abundance of 13C vs. synthetic isotopes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.